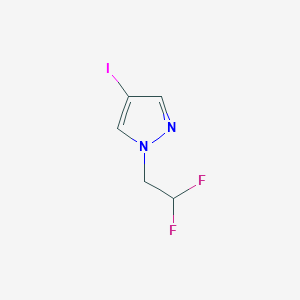
N-(2-Fluorobenzyl)-3-methylaniline
Übersicht
Beschreibung
N-(2-Fluorobenzyl)-3-methylaniline, or 2-FBMA, is an organic compound that has been used in scientific research for its unique properties. It is a versatile compound with a wide range of applications, from medical research to industrial uses. 2-FBMA is a derivative of aniline, an aromatic amine, and is composed of a benzene ring with a fluorine atom attached to the second carbon, and a methyl group attached to the third carbon. This compound is highly soluble in water and is used as a solvent for various organic compounds. 2-FBMA has been used in a variety of scientific research applications, including as a biochemical and physiological reagent, as a catalyst for chemical reactions, and as a substrate for biocatalysis.
Wissenschaftliche Forschungsanwendungen
Catalysis and Synthetic Applications
A study by Yang et al. (2015) on fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes showcases the use of fluorinated anilines in catalysis. They designed a complex using fluorous imidazolium salts, which exhibited high activity in catalyzing the formylation and methylation of amines using CO2, showcasing the potential of fluorinated anilines in green chemistry and CO2 utilization (Yang et al., 2015).
Drug Discovery and Pharmaceutical Research
The metabolism and disposition of potent human immunodeficiency virus (HIV) integrase inhibitors were studied using 19F-NMR spectroscopy, highlighting the importance of fluorinated compounds in drug metabolism studies. This research provides valuable insights into the metabolic fate and excretion of these compounds in rats and dogs, aiding in the development of new therapeutic agents (Monteagudo et al., 2007).
Eigenschaften
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c1-11-5-4-7-13(9-11)16-10-12-6-2-3-8-14(12)15/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZCZGSSAUOHFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















